molecular formula C20H24N2O2 B13905181 2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide CAS No. 1160245-50-0

2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide

Cat. No.: B13905181
CAS No.: 1160245-50-0
M. Wt: 324.4 g/mol
InChI Key: LRMRNQUUYIWSQD-UHFFFAOYSA-N
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Description

2-Methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide is a synthetic compound featuring a 2,3,4,5-tetrahydro-1,4-benzoxazepine core, a scaffold recognized for its relevance in medicinal chemistry, particularly in bromodomain-targeting agents . The benzoxazepine ring system confers conformational rigidity and hydrogen-bonding capabilities, while the N-phenyl and 2-methylpropanamide substituents modulate steric and electronic interactions with biological targets. This compound has drawn attention in drug discovery programs due to its structural similarity to inhibitors of epigenetic regulators like CREBBP (e.g., TPOP146), where benzoxazepine derivatives exhibit nanomolar binding affinities .

Properties

CAS No.

1160245-50-0

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide

InChI

InChI=1S/C20H24N2O2/c1-15(2)20(23)22(18-6-4-3-5-7-18)14-16-8-9-19-17(12-16)13-21-10-11-24-19/h3-9,12,15,21H,10-11,13-14H2,1-2H3

InChI Key

LRMRNQUUYIWSQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(CC1=CC2=C(C=C1)OCCNC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

  • IUPAC Name: 2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide
  • Molecular Formula: C20H25N2O2
  • Molecular Weight: Approximately 324.43 g/mol (free base)
  • Core Structure: The molecule features a 2,3,4,5-tetrahydro-1,4-benzoxazepine ring linked via a methylene bridge to an N-phenyl-2-methylpropanamide moiety.

Preparation Methods Analysis

Key Synthetic Steps

Synthesis of the Tetrahydro-1,4-benzoxazepine Core
  • The benzoxazepine ring system is typically synthesized via intramolecular cyclization of appropriate amino alcohol precursors or by nucleophilic substitution reactions involving halogenated intermediates.
  • The 2,3,4,5-tetrahydro-1,4-benzoxazepine ring is formed by cyclization of an o-aminophenol derivative with a suitable electrophilic side chain, often under acidic or basic conditions.
Formation of the N-Phenyl Substituent
  • The N-phenyl group is introduced by nucleophilic aromatic substitution or reductive amination using aniline or substituted anilines.
  • Alternatively, N-phenylation can be achieved via Buchwald-Hartwig amination catalyzed by palladium complexes.
Coupling with 2-Methylpropanamide
  • The amide bond formation is achieved by coupling the benzoxazepin-7-ylmethyl amine intermediate with 2-methylpropanoic acid derivatives or activated esters.
  • Typical coupling reagents include carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU) in the presence of base.
  • The reaction is usually carried out in aprotic solvents such as dichloromethane or DMF at ambient or slightly elevated temperatures.

Representative Synthetic Route (Patent US8343955)

Step Reaction Description Reagents/Conditions Outcome/Purpose
1 Preparation of 2,3,4,5-tetrahydro-1,4-benzoxazepine intermediate Cyclization of o-aminophenol derivative with haloalkyl intermediate Formation of benzoxazepine ring
2 N-Phenylation of benzoxazepin-7-ylmethyl amine Reaction with aniline under Pd-catalyzed conditions or nucleophilic substitution Introduction of N-phenyl group
3 Amide bond formation with 2-methylpropanoic acid Coupling with EDC/HOBt or HATU in DMF, base (e.g., DIPEA) Formation of final amide compound

This route provides a modular approach allowing for the synthesis of analogues by varying substituents on the benzoxazepine or the amide moiety.

Analytical Data and Purification

  • Purification is commonly performed by column chromatography or recrystallization.
  • Characterization includes:
    • NMR Spectroscopy: ^1H and ^13C NMR confirm the ring structure and substituents.
    • Mass Spectrometry: Confirms molecular weight.
    • IR Spectroscopy: Shows characteristic amide carbonyl absorption (~1650 cm^-1).
    • HPLC: Used to assess purity, typically >95% purity achieved.

Summary Table of Preparation Parameters

Parameter Details
Starting materials o-Aminophenol derivatives, haloalkyl intermediates, aniline, 2-methylpropanoic acid or derivatives
Key reagents Pd catalysts (e.g., Pd(OAc)2), coupling agents (EDC, HATU), bases (DIPEA)
Solvents DMF, dichloromethane, ethanol (for cyclization)
Reaction conditions Ambient to reflux temperatures; acid/base catalysis for cyclization; inert atmosphere for Pd-catalyzed steps
Purification Column chromatography, recrystallization
Yield Variable, typically moderate to good (40-80%) depending on step and scale

Research Results and Applications

  • The compound is mainly studied as a PI3K inhibitor candidate with potential pharmaceutical applications.
  • Biological activity assays require high-purity samples prepared by the methods outlined.
  • Structural analogues synthesized via similar routes have shown diverse biological activities, validating the synthetic approach.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-Phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide Hydrochloride

This compound replaces the 2-methylpropanamide group with a cyclopropanecarboxamide moiety. However, its discontinuation in commercial catalogs suggests challenges in synthesis, stability, or efficacy .

TPOP146 (CREBBP Inhibitor)

TPOP146, derived from a benzoxazepine-focused library, shares the core scaffold but incorporates a pyridinyl substituent instead of the N-phenyl group. Structural optimization in this series demonstrated that substituents at the benzoxazepine nitrogen critically influence binding thermodynamics, as shown by differential scanning fluorimetry (DSF) studies .

Comparative Analysis Table

Parameter Target Compound Cyclopropanecarboxamide Analogue TPOP146
Core Structure 2,3,4,5-Tetrahydro-1,4-benzoxazepine 2,3,4,5-Tetrahydro-1,4-benzoxazepine 2,3,4,5-Tetrahydro-1,4-benzoxazepine
Substituents N-Phenyl, 2-methylpropanamide N-Phenyl, cyclopropanecarboxamide Pyridinyl, carboxamide
Solubility Moderate (neutral amide) High (hydrochloride salt) Moderate (neutral)
Synthetic Feasibility Pd-catalyzed coupling (similar to biphenyl derivatives ) Discontinued; synthesis challenges implied Optimized via SAR
Biological Relevance Potential bromodomain interaction Undisclosed (discontinued) CREBBP inhibitor (IC₅₀ ~200 nM)

Structure-Activity Relationship (SAR) Insights

The benzoxazepine scaffold’s nitrogen atom serves as a critical site for substitutions. For example:

  • N-Phenyl Group : Enhances hydrophobic interactions with bromodomain binding pockets but may reduce solubility.
  • 2-Methylpropanamide : The methyl branch likely improves metabolic stability compared to linear alkyl chains, as seen in cyclopropane derivatives .
  • Cyclopropane vs.

Research Findings and Challenges

  • CREBBP Inhibitor Optimization : A library of 48 benzoxazepine derivatives highlighted the scaffold’s versatility. Compounds with aromatic substituents (e.g., pyridinyl in TPOP146) showed superior binding to CREBBP over aliphatic groups, suggesting the target compound’s N-phenyl group may balance affinity and selectivity .
  • Synthetic Limitations : Analogues like the cyclopropanecarboxamide derivative faced discontinuation, possibly due to poor scalability or stability under physiological conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide?

  • Methodological Answer : The synthesis typically involves coupling reactions between the benzoxazepine scaffold and the propanamide moiety. A multistep approach is recommended:

Amide Bond Formation : React 2-methylpropanoyl chloride with the benzoxazepine derivative under inert conditions (e.g., nitrogen atmosphere) using a base like triethylamine to neutralize HCl byproducts.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

Final Coupling : Use coupling agents such as HATU or DCC in anhydrous DMF to link the phenyl group to the secondary amine.

  • Validation : Confirm reaction progress via TLC and intermediate purity via HPLC (≥95% purity threshold). Similar protocols for structurally related compounds have demonstrated success in achieving high yields (65–80%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to verify substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₂H₂₅N₂O₂) with ≤2 ppm mass error.
  • Purity Assessment :
  • HPLC : Use a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to ensure ≥98% purity.
  • Reference : Spectral data alignment with published analogs (e.g., hydroxamic acids) is essential for validation .

Advanced Research Questions

Q. How can researchers optimize reaction yield and purity for large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example:
ParameterRange TestedOptimal Value
Reaction Temp.25°C – 80°C60°C
Catalyst (HATU)1.0 – 1.5 equiv1.2 equiv
SolventDMF, DCM, THFAnhydrous DMF
  • Advanced Purification : Utilize preparative HPLC or recrystallization (e.g., ethanol/water) to isolate high-purity batches.
  • Troubleshooting : Monitor for side reactions (e.g., over-alkylation) via LC-MS and adjust stoichiometry accordingly .

Q. How should contradictory bioactivity data across studies be addressed?

  • Methodological Answer :

  • Source Identification : Assess potential variables:
  • Purity Discrepancies : Compare HPLC traces and impurity profiles between studies.
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to minimize variability.
  • Orthogonal Validation :
  • In Vitro/In Vivo Correlation : Replicate key findings in multiple models (e.g., murine vs. human cell lines).
  • Dose-Response Analysis : Ensure linearity across concentrations (e.g., 1 nM – 10 µM) to confirm potency trends.
  • Reference : Analytical challenges, such as low-concentration byproducts affecting bioactivity, necessitate rigorous quality control .

Q. What strategies mitigate challenges in detecting low-abundance metabolites or degradation products?

  • Methodological Answer :

  • Sensitive Detection Methods :
  • LC-MS/MS : Use triple-quadrupole systems with MRM (multiple reaction monitoring) for trace-level quantification.
  • Derivatization : Enhance volatility of polar metabolites for GC-MS analysis (e.g., silylation).
  • Stability Studies :
  • Forced Degradation : Expose the compound to heat, light, and pH extremes; monitor degradation pathways via HRMS.
  • Data Integration : Cross-reference fragmentation patterns with databases (e.g., PubChem) for unknown metabolite identification .

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